C10H22O4
C10H22O4
Triethylene glycol monobutyl ether
CAS No.: 143-22-6
Cat. No.: VC21026693
Molecular Formula: C4H9(OCH2CH2)3OH
C10H22O4
C10H22O4
Molecular Weight: 206.28 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 143-22-6 |
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Molecular Formula | C4H9(OCH2CH2)3OH C10H22O4 C10H22O4 |
Molecular Weight | 206.28 g/mol |
IUPAC Name | 2-[2-(2-butoxyethoxy)ethoxy]ethanol |
Standard InChI | InChI=1S/C10H22O4/c1-2-3-5-12-7-9-14-10-8-13-6-4-11/h11H,2-10H2,1H3 |
Standard InChI Key | COBPKKZHLDDMTB-UHFFFAOYSA-N |
SMILES | CCCCOCCOCCOCCO |
Canonical SMILES | CCCCOCCOCCOCCO |
Boiling Point | 278.0 °C 278 °C |
Colorform | Colorless liquid |
Flash Point | 290 °F (143 °C) (CLOSED CUP) 143 °C c.c. |
Melting Point | -30.0 °C Freezing point: -35.2 °C -35 °C |
Chemical Identity and Structure
Triethylene glycol monobutyl ether (CAS No. 143-22-6) is an organic compound with the molecular formula C10H22O4 or more specifically C4H9(OCH2CH2)3OH . It consists of a butyl group attached to three ethylene glycol units terminated with a hydroxyl group. This structure gives the compound its characteristic properties, including water solubility and excellent solvency power.
The compound is known by several synonyms including:
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Butoxytriglycol
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2-[2-(2-Butoxyethoxy)ethoxy]ethanol
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Butoxytriethylene glycol
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Butyl Triglycol Ether
Its structural configuration with both hydrophilic and hydrophobic components allows it to function effectively as a coupling agent for mutually incompatible liquids, making it valuable in various formulations where both water and oil solubility are required.
Physical and Chemical Properties
Triethylene glycol monobutyl ether exhibits specific physical and chemical characteristics that make it suitable for its various applications. These properties are summarized in Table 1.
Table 1: Physical and Chemical Properties of Triethylene Glycol Monobutyl Ether
Research has shown that triethylene glycol monobutyl ether exhibits interesting behavior when mixed with water. A study published in the Journal of Chemical & Engineering Data measured densities and viscosities for binary mixtures of triethylene glycol monobutyl ether with water across temperature ranges from 293.15 to 333.15 K at atmospheric pressure . The research calculated excess molar volumes (VE) and viscosity deviations (δη), which were then correlated using Redlich-Kister-type equations. The results suggested that molecular interactions between triethylene glycol monobutyl ether and water are stronger than those observed between diethylene glycol monobutyl ether and water .
Synthesis and Production Methods
Several methods exist for the industrial production of triethylene glycol monobutyl ether. The primary manufacturing approaches are detailed below.
Ethylene Oxide Reaction
The most common production method involves the reaction of ethylene oxide with ethanol, followed by vacuum distillation to separate and isolate the produced triethylene glycol monobutyl ether from the reaction mixture . This process allows for efficient production on an industrial scale.
Alternative Production Methods
Alternative synthesis routes include:
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Reacting alcohols with ethylene oxide under controlled conditions
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Reaction of glycol with monohydric alcohol in the presence of a polyperfluorosulfonic acid resin catalyst
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One-step reaction using ethylene, hydrogen peroxide, and n-butyl alcohol with titanium silicon molecular screen catalyst
The method described in patent US6730815B2 highlights the advantages of using glycol with a monohydric alcohol in the presence of a polyperfluorosulfonic acid resin catalyst . This approach offers benefits including:
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Starting materials that are readily available and less hazardous
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Reusable catalyst that can be recovered and regenerated
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No generation of hydrogen gas or salt by-products
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Relatively rapid reaction rate
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Production of a single glycol ether product, simplifying separation processes
Global consumption of triethylene glycol monobutyl ether is estimated at approximately 21,000 tonnes per year .
Applications and Industrial Uses
Triethylene glycol monobutyl ether finds extensive applications across multiple industries due to its excellent solvent properties and compatibility with both water and oil-based systems.
Industrial Applications
The compound serves many industrial functions:
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Coatings and Paints: Functions as an effective coalescent that improves film integrity in both architectural and industrial maintenance latex paints
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Textile Industry: Acts as a highly effective carrier solvent for textile dye processes due to its low volatility and excellent solvency
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Automotive Industry: Used as a component in hydraulic brake fluids
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Cleaning Products: Employed in household, institutional, and industrial cleaners due to its superior surface tension characteristics, water solubility, and solvency for oils
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Printing Industry: Serves as a solvent for inks and as a coupling agent for resins and dyes in water-based printing inks
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Oil and Gas Industry: Used in oil and gas exploration and as a processing aid specific to petroleum production
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Materials Science: Utilized in the synthesis of superparamagnetic iron oxide nanoparticles by thermal decomposition method
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Environmental Applications: Applied in CO2 removal processes due to its ability to solubilize carbon dioxide
Consumer Products
The compound is found in several consumer products:
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Anti-freeze and de-icing products
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Automotive care products
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Fuels and related products
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Paints and coatings
Specialized Uses
Some specialized applications include:
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Solvent for cellulose nitrate, cellulose ethers, chlorinated rubber, poly(vinyl acetate), colophony, and many other natural and synthetic resins
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Solubilizer for mutually incompatible liquids
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Production of household and metal cleansing agents
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Wood preservation
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Component in cutting and hydraulic oils
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Production of inks (including Indian inks, writing inks, and ballpoint pen pastes)
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Leveling agent in various industrial processes
The National Fire Protection Association (NFPA) has assigned triethylene glycol monobutyl ether a health rating of 2, indicating it can cause incapacitation or residual injury under emergency conditions. It has an NFPA fire rating of 1, demonstrating it will not ignite under ambient temperatures unless preheated, and an NFPA instability rating of 0, showing it is stable under most conditions, including fire .
Toxicity Studies and Regulatory Status
Limited acute toxicological data are available for triethylene glycol monobutyl ether. The U.S. Environmental Protection Agency (EPA) reviewed the health effects data and determined them to be inadequate for derivation of an inhalation Reference Concentration (RfC) . The EPA's Integrated Risk Information System (IRIS) database indicates that oral Reference Dose (RfD) and Carcinogenicity Assessment have not been evaluated for this compound .
In a 21-day dermal study conducted on New Zealand White rabbits, slight local irritation (mild erythema/edema, fissuring, and desquamation) was the only effect observed when exposed to 1.0 g/kg/day of the compound, indicating potential for direct irritating effects. No systemic effects were observed in this study .
Research Findings
Several scientific studies have examined the properties and behavior of triethylene glycol monobutyl ether.
Physical Properties Research
A significant study published in the Journal of Chemical & Engineering Data investigated the densities and viscosities of binary mixtures of triethylene glycol monobutyl ether with water across temperature ranges from 293.15 to 333.15 K at atmospheric pressure . The research utilized a capillary pycnometer for density measurements and an Ubbelohde capillary viscometer for viscosity measurements.
From the experimental data, the researchers calculated excess molar volumes (VE) and viscosity deviations (δη), which were then correlated using Redlich-Kister-type equations. The results suggested stronger molecular interactions between triethylene glycol monobutyl ether and water compared to those observed between diethylene glycol monobutyl ether and water .
Toxicological Research
The EPA and Chemical Manufacturers Association (CMA) have conducted various tests to evaluate the potential health effects of triethylene glycol monobutyl ether:
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90-day dermal toxicity test in rabbits
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Dermal developmental toxicity study in rabbits
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In vivo mouse micronucleus test
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Ames assay
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Oral Chernoff-Kavlock developmental toxicity screen in rats
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21-day dermal range-finding study in rabbits
These studies aimed to assess potential systemic toxicity, developmental effects, and mutagenicity. The findings indicated that the diffusion barrier function of human skin was slightly diminished after 12 hours of exposure to the compound .
Comparative Studies
Research has compared triethylene glycol monobutyl ether with other glycol ethers, particularly in terms of their skin absorption characteristics. In one study, triethylene glycol monobutyl ether crossed human epidermis at molar rates 170-330 times slower than corresponding monoethylene glycol ethers, suggesting a lower risk of systemic exposure through skin contact .
Environmental Considerations
Triethylene glycol monobutyl ether possesses several properties relevant to environmental considerations.
Environmental Applications
Interestingly, triethylene glycol monobutyl ether has potential environmental applications, particularly in carbon dioxide removal processes. Its ability to solubilize CO2 makes it potentially useful in carbon capture technologies .
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